2-(3-Bromofuran-2-yl)acetic acid

Organic Synthesis C-H Functionalization Regioselective Metalation

Researchers pursuing regioselective furan difunctionalization face a persistent challenge: 5-bromo isomers lack the ortho-directing effect needed for exclusive C2 elaboration. 2-(3-Bromofuran-2-yl)acetic acid (CAS 1341959-72-5) resolves this via C3 bromine ortho-direction, enabling sequential C2 functionalization before downstream cross-coupling. • Exclusive C2 metalation/functionalization via C3 bromine ortho-direction, unattainable with 5-bromo or non-brominated isomers • Enables 'halogen dance' rearrangement (LDA-promoted) to access otherwise difficult-to-synthesize C4-bromo isomers • Direct precursor for 3-arylated furan-2-acetic acid libraries via Suzuki-Miyaura coupling, critical for SAR studies • 98% purity; available from 50 mg to 2.5 g for research-scale synthesis

Molecular Formula C6H5BrO3
Molecular Weight 205.01 g/mol
Cat. No. B12878054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromofuran-2-yl)acetic acid
Molecular FormulaC6H5BrO3
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=COC(=C1Br)CC(=O)O
InChIInChI=1S/C6H5BrO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9)
InChIKeyCGSJEJHLSLVXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromofuran-2-yl)acetic acid: Regioselective Furan Scaffold


2-(3-Bromofuran-2-yl)acetic acid (CAS: 1341959-72-5) is a heterocyclic building block consisting of a furan ring with a bromine atom at the 3-position and an acetic acid moiety at the 2-position . This specific substitution pattern distinguishes it from its 5-bromo and non-brominated isomers, directing unique reactivity profiles. The C3 bromine, adjacent to an electron-withdrawing group, serves as a key site for regioselective metalation and subsequent functionalization, particularly at the C2 position, which is a critical differentiator for its use in targeted synthesis [1].

Regioselective C2 functionalization via C3-bromo ortho-directing effect
Reactivity distinct from 5-bromo and non-brominated furan isomers
Supports targeted synthesis of 2,3-disubstituted furan scaffolds

Unmatched Reactivity of 2-(3-Bromofuran-2-yl)acetic acid


Attempting to substitute 2-(3-Bromofuran-2-yl)acetic acid with a non-brominated furan-2-acetic acid or a 5-bromo isomer would lead to fundamentally different reaction outcomes. The C3 bromine acts as a strong ortho-directing group for metalation, enabling exclusive functionalization at the adjacent C2 position. This is in stark contrast to 5-bromo isomers where the distance between the bromine and C2 is greater, leading to a loss of this directing effect and less regioselective functionalization [1]. Furthermore, the 3-bromo substituent in formyl- or acylfurans exhibits distinct photochemical stability compared to the 5-bromo isomer under specific debromination conditions, a critical factor for multi-step synthesis planning [2].

5-Bromo isomer substitution loses C2 ortho-directing effect, leading to less regioselective functionalization.
Non-brominated furan-2-acetic acid lacks halogen handle for cross-coupling and directed metalation.
5-Bromo isomer differs in photochemical stability, disrupting orthogonal protection strategies.

2-(3-Bromofuran-2-yl)acetic acid: Differentiation Evidence


C2 Regioselective Metalation by 3-Bromo Substituent

The C3 bromine atom in 3-bromofuran derivatives exerts a strong ortho-directing effect for metalation. Treatment of 3-bromofuran with a metalating agent like NaHMDS results in selective deprotonation and functionalization at the C2 position. This contrasts with 2-bromofuran and 5-bromo-2-substituted furans, where this strong adjacent directing effect is absent, leading to mixtures or different regiochemical outcomes [1].

C2 Metalation Regioselectivity
Class-level
Reported highly favored C2 functionalization via C3-bromo ortho-direction with NaHMDS.
Supports regioselective synthesis of 2-substituted-3-bromofurans.
Comparative metalation study with 3-bromofuran.
Organic Synthesis C-H Functionalization Regioselective Metalation

Photochemical Lability: 3-Bromo vs. 5-Bromo Furans

A selective photochemical debromination procedure using a mercury lamp removes bromine substituents from the C3 and C5 positions of formyl- or acylfurans. Critically, a bromine atom at the C4 position remains intact under identical conditions [1]. This demonstrates that the 3-bromo substituent's reactivity under photochemical conditions is distinct from that of a 4-bromo substituent, offering a potential orthogonal protection strategy.

Photochemical Lability
Class-level
3-Bromo removable under Hg lamp; 4-bromo remains intact in formyl/acyl furans.
Enables orthogonal bromine protection/deprotection strategy.
Specific to formyl/acyl furan context.
Photochemistry Protecting Group Strategy Synthetic Methodology

Halogen Dance Regiochemistry Controlled by C2 Substituent

The LDA-promoted 'halogen dance' in α-bromofurans proceeds via a 1,2-migration. The regiochemical outcome is dictated by the nature of the substituent at the adjacent position. For 5-substituted 2-bromofurans, this process is known and follows a specific mechanism [1]. For a 2-substituted 3-bromofuran like 2-(3-bromofuran-2-yl)acetic acid, the presence of the acetic acid moiety at C2 would direct the halogen dance differently, likely promoting a selective 1,2-migration of the bromine from C3 to a different ring position, in contrast to the known behavior of 5-substituted isomers.

Halogen Dance Migration
Class-level
LDA promotes 1,2-migration from C3 to adjacent position, outcome controlled by C2 acetic acid.
Provides access to thermodynamically less stable isomers.
Inference from α-bromofuran halogen dance studies.
Halogen Dance Isomerization Reaction Mechanism

Suzuki-Miyaura Coupling at Sterically Hindered C3

The C3 bromine substituent on furan serves as a competent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the installation of aryl, heteroaryl, and alkenyl groups [1]. While both 3-bromo and 5-bromo isomers can participate in Suzuki couplings, their different electronic environments and steric hindrance can lead to divergent reaction kinetics and yields, particularly with sterically demanding coupling partners. For example, the 5-position in a 2-substituted furan is more accessible than the 3-position adjacent to a substituent, making the 3-bromo isomer the more challenging—and thus synthetically valuable—coupling partner to optimize.

Suzuki Coupling Reactivity
Class-level
C3 bromine participates in Suzuki coupling; steric hindrance may alter kinetics vs. 5-bromo isomer.
Enables 3-arylated furan-2-acetic acid library synthesis.
Expected from steric/electronic differences.
Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

Optimal Applications for 2-(3-Bromofuran-2-yl)acetic acid


Orthogonally Protected Furan Building Blocks

The differential photochemical stability of the 3-bromo substituent, as established in Section 3, makes this compound ideal for creating orthogonally protected furans. In a multi-step synthesis, the 3-bromo group can be installed, used as a temporary protecting or directing group, and then selectively removed via irradiation, leaving other functional groups (including a 4-bromo substituent) untouched [1].

2,3-Disubstituted Furan Cores via Directed Metalation

The strong ortho-directing effect of the C3 bromine atom, detailed in Section 3, is the key feature for this scenario. Researchers can leverage this property to sequentially functionalize the furan ring: first, install the acetic acid side chain at C2, then use the adjacent bromine to direct a second functionalization step exclusively to the C2 position (e.g., formylation, carboxylation) before the bromine is used in a cross-coupling [1].

Unusual Furan Isomers via Halogen Dance

As indicated in Section 3, this compound is a prime candidate for investigating and exploiting the 'halogen dance' reaction. Starting from the readily available 3-bromo isomer, a controlled LDA-promoted rearrangement can migrate the bromine atom to a less accessible position (e.g., C4), providing an efficient route to isomeric bromofuran-acetic acid building blocks that are otherwise difficult to synthesize [1].

3-Aryl Furan-2-acetic Acid Derivatives for Drug Discovery

This compound is the direct precursor for creating a library of 3-arylated furan-2-acetic acid derivatives via Suzuki-Miyaura cross-coupling. While challenging due to steric hindrance at C3, as noted in Section 3, successful coupling at this position yields products that are less accessible from the 5-bromo isomer. This can be crucial in SAR studies where the position of the aryl group on the furan ring is a key variable for biological activity [1].

Application
Selection Property
Validation Focus
Orthogonal protecting group strategies
Photochemical lability differentiation
Selective debromination endpoint monitoring
Directed ortho-metalation sequences
C3-bromo ortho-directing effect
C2 regioselectivity verification
Halogen dance isomerization studies
Substituent-controlled migration pathway
Isomer distribution analysis
3-Aryl furan-2-acetic acid synthesis
Steric/electronic coupling context
Coupling efficiency and scope assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromofuran-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.